

# what is the CAS number for 2,3-Dimethoxythiobenzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dimethoxythiobenzamide

Cat. No.: B137389

[Get Quote](#)

## Technical Guide: 2,3-Dimethoxythiobenzamide

Authored For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a concise technical overview of **2,3-Dimethoxythiobenzamide**, a thioamide derivative of interest in organic synthesis and potential pharmacological research. The primary focus of this guide is to furnish key identifiers and physicochemical properties to aid researchers in their experimental design and data analysis. Central to this is the compound's Chemical Abstracts Service (CAS) number, which serves as a universal identifier for this specific chemical substance. This guide presents available data in a structured format, adhering to best practices for clarity and utility in a research and development setting.

## Chemical Identification and Properties

The unambiguous identification of chemical compounds is paramount for reproducible scientific research. The most widely accepted unique identifier is the CAS Registry Number.

For **2,3-Dimethoxythiobenzamide**, the definitive CAS number is:

- CAS Number: 145736-64-7[1]

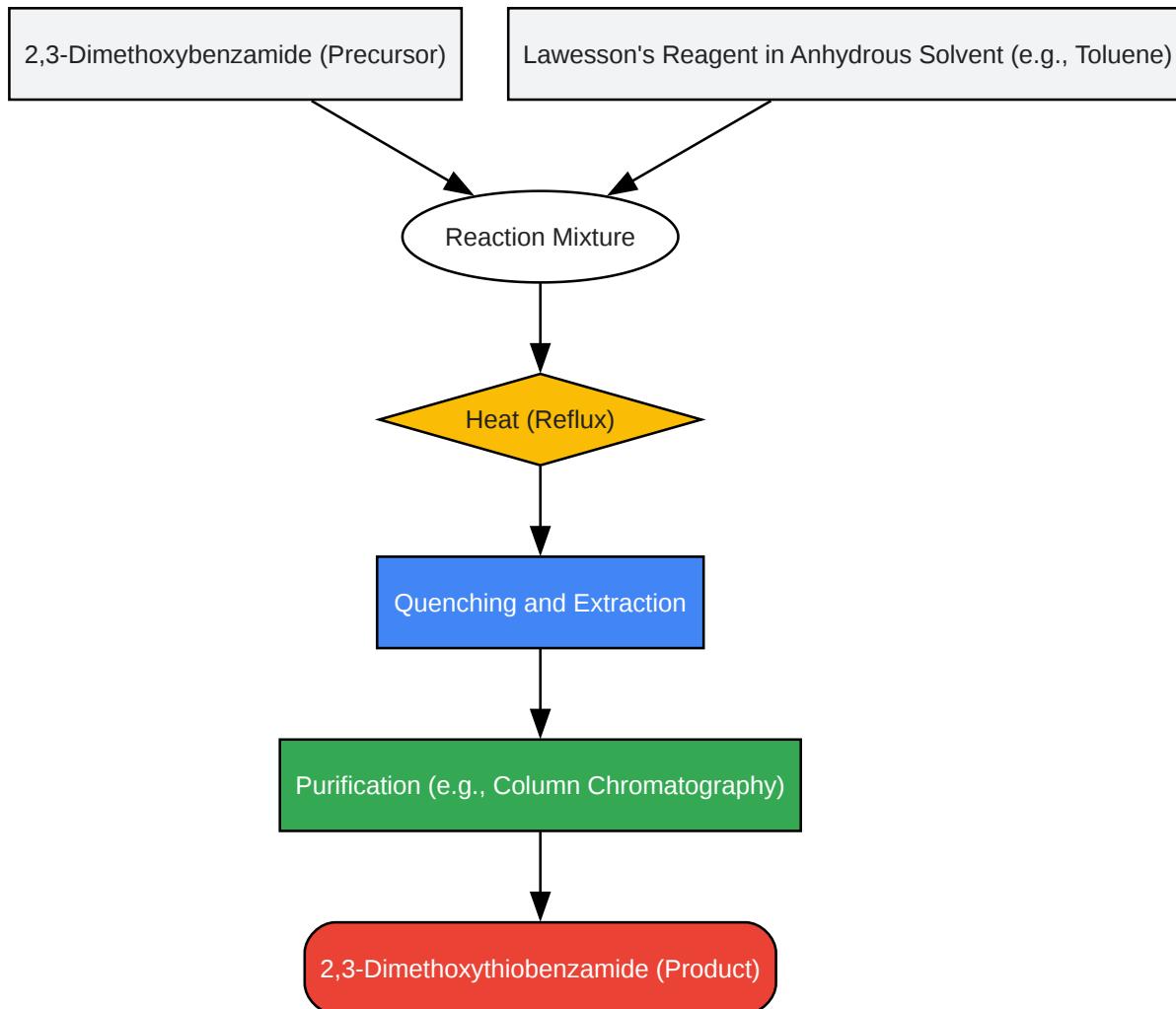
This identifier should be used in all documentation, procurement, and reporting to ensure clarity and avoid ambiguity with other isomers or related compounds.

## Physicochemical Data

A summary of the key physicochemical properties of **2,3-Dimethoxythiobenzamide** is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and formulation.

| Property          | Value                                            | Source              |
|-------------------|--------------------------------------------------|---------------------|
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> S | <a href="#">[1]</a> |
| Molecular Weight  | 197.25 g/mol                                     | <a href="#">[1]</a> |
| Physical Form     | Powder                                           | <a href="#">[1]</a> |
| Purity            | Typically ≥98.0%                                 | <a href="#">[1]</a> |
| InChI Key         | QQBGVGAHINKAFG-UHFFFAOYSA-N                      | <a href="#">[1]</a> |

Table 1: Physicochemical Properties of **2,3-Dimethoxythiobenzamide**


## Synthesis and Experimental Protocols

The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general workflow for this process, which can be adapted for the synthesis of **2,3-Dimethoxythiobenzamide**, is outlined below.

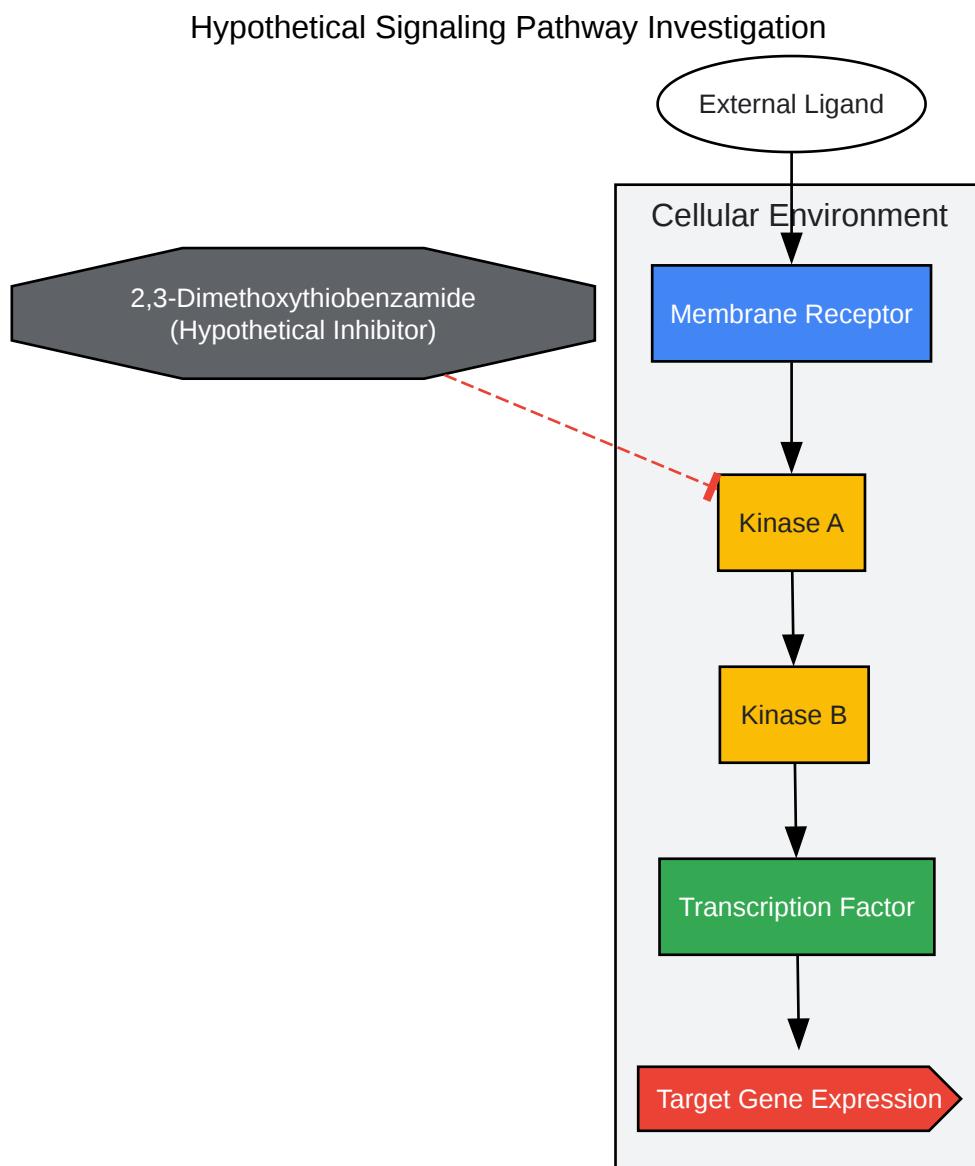
## General Thionation Workflow

A prevalent method for the synthesis of thioamides involves the thionation of an amide precursor, in this case, 2,3-dimethoxybenzamide. Lawesson's reagent is a common thionating agent for this type of reaction. The logical workflow for such a synthesis is depicted in the following diagram.

## General Synthesis Workflow: Amide to Thioamide

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **2,3-Dimethoxythiobenzamide**.


## Detailed Experimental Protocol: Thionation of 2,3-Dimethoxybenzamide

The following is a representative experimental protocol for the synthesis of **2,3-Dimethoxythiobenzamide**. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethoxybenzamide (1 equivalent) in anhydrous toluene.
- Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **2,3-Dimethoxythiobenzamide**.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Potential Signaling Pathway Interactions

While specific signaling pathways involving **2,3-Dimethoxythiobenzamide** are not extensively documented in publicly available literature, compounds containing the thioamide functional group have been investigated for their roles as enzyme inhibitors or modulators of various biological processes. A hypothetical signaling pathway diagram illustrating where a novel thioamide compound might be investigated is presented below.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a common approach in drug discovery where a small molecule, such as **2,3-Dimethoxythiobenzamide**, is screened for its ability to inhibit a key enzyme (e.g., Kinase A) in a signaling cascade, thereby preventing downstream events like gene expression.

## Conclusion

This technical guide provides essential identification and structural information for **2,3-Dimethoxythiobenzamide**, centered on its CAS number: 145736-64-7. The provided data and general experimental workflow are intended to serve as a foundational resource for researchers. Further investigation into the specific biological activities and applications of this compound is warranted and will require more specialized and in-depth experimental studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,3-Dimethoxythiobenzamide | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [what is the CAS number for 2,3-Dimethoxythiobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137389#what-is-the-cas-number-for-2-3-dimethoxythiobenzamide]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)